4-Bromo-2,2-diphenylbutyronitrile is a key intermediate compound in the synthesis of Imidafenacin, a medication used for the treatment of overactive bladder. [, ] It belongs to the class of organic compounds known as nitriles, characterized by the presence of a cyano (-C≡N) functional group. [, ] While its primary role in current scientific research is as a precursor to Imidafenacin, its unique structure and reactivity make it a potential candidate for further exploration in organic synthesis and medicinal chemistry.
4-Bromo-2,2-diphenylbutyronitrile is an organic compound with significant relevance in the field of medicinal chemistry. Its chemical formula is , and it has a molecular weight of approximately 300.199 g/mol. This compound is primarily recognized for its role as a precursor in the synthesis of various pharmaceuticals, particularly as a key intermediate in the production of loperamide, an opioid used to treat diarrhea.
The compound is classified under nitriles due to the presence of the cyano group (). It is also categorized as a brominated organic compound, which impacts its reactivity and applications in synthetic chemistry. The chemical identifiers for 4-bromo-2,2-diphenylbutyronitrile include its CAS number (39186-58-8), MDL number (MFCD00001845), and InChI key (IGYSFJHVFHNOEI-UHFFFAOYSA-N) .
The synthesis of 4-bromo-2,2-diphenylbutyronitrile can be achieved through several methods, with one notable method involving the reaction of ethylene dibromide with diphenyl acetonitrile in the presence of a base such as sodium hydroxide. The process typically follows these steps:
This method has shown improved yields compared to traditional methods, achieving up to 150% productivity rates due to optimized reaction conditions .
The molecular structure of 4-bromo-2,2-diphenylbutyronitrile features a central butyronitrile moiety substituted with two phenyl groups and a bromine atom at the fourth position. The structural representation can be described as follows:
The compound's spatial configuration contributes to its chemical properties and reactivity .
4-Bromo-2,2-diphenylbutyronitrile participates in various chemical reactions due to its functional groups. Notably, it can undergo nucleophilic substitution reactions owing to the presence of the bromine atom. Additionally, it serves as a precursor in synthesizing other compounds such as loperamide through further functionalization reactions.
For instance, when reacted with acetic anhydride in the presence of pyridine, it can yield morphine derivatives . This highlights its utility in pharmaceutical synthesis.
The mechanism of action for compounds derived from 4-bromo-2,2-diphenylbutyronitrile primarily relates to their pharmacological effects when used as drugs. For example, loperamide acts on opioid receptors in the gut to reduce motility and increase transit time, thus alleviating diarrhea symptoms.
The transformation from 4-bromo-2,2-diphenylbutyronitrile into loperamide involves several steps including amide formation and subsequent modifications that enhance receptor affinity .
Relevant data indicates that it exhibits harmful effects upon exposure; therefore, appropriate safety measures should be observed during handling.
4-Bromo-2,2-diphenylbutyronitrile finds applications primarily in medicinal chemistry as an intermediate for synthesizing various pharmaceuticals. Its most notable application is in the production of loperamide, which is widely used for treating diarrhea. Additionally, it serves as a precursor for developing radioligands used in positron emission tomography (PET) imaging .
4-Bromo-2,2-diphenylbutyronitrile (CAS RN: 39186-58-8) is a brominated nitrile compound with the systematic IUPAC name 4-bromo-2,2-diphenylbutanenitrile. Its molecular formula is C₁₆H₁₄BrN, corresponding to a molecular weight of 300.19–300.20 g/mol [1] [8]. The structure consists of a butyronitrile chain with bromine at the C4 position and two phenyl groups attached to C2. Key identifiers include the nitrile group (–C≡N) and the electrophilic bromoalkyl moiety (–CH₂CH₂Br), which confer reactivity for nucleophilic substitution. Characteristic spectral data: IR shows C≡N stretch at ~2,200 cm⁻¹ and aromatic C–H stretches at 3,050 cm⁻¹, while ¹³C NMR displays a nitrile carbon signal at ~118 ppm [8].
Table 1: Structural Identifiers of 4-Bromo-2,2-diphenylbutyronitrile
Property | Value/Descriptor |
---|---|
CAS Registry Number | 39186-58-8 |
Synonyms | 3-Cyano-3,3-diphenylpropyl bromide; NSC 80688; Vildagliptin Impurity 91 |
Molecular Formula | C₁₆H₁₄BrN |
SMILES Notation | BrCCC(C#N)(c1ccccc1)c2ccccc2 |
InChI Key | IGYSFJHVFHNOEI-UHFFFAOYSA-N |
Melting Point | 67–69°C (lit.) |
Density | 1.4184 (estimated) |
This compound emerged as a critical intermediate during mid-20th-century pharmaceutical research, specifically for synthesizing antidiarrheal agents like diphenoxylate. Early synthetic routes (pre-2010) used sodium hydroxide as the sole catalyst for the reaction between 2,2-diphenylacetonitrile and 1,2-dibromoethane, suffering from prolonged reaction times (~24 hours) and suboptimal yields due to side reactions [2]. A significant advance came with the CN102030682A patent (2010), which introduced benzalkonium bromide as a co-catalyst with sodium hydroxide. This innovation reduced reaction times to 4–6 hours and increased yields by enhancing the phase-transfer catalysis efficiency. Key process improvements included:
Table 2: Evolution of Synthesis Methods
Era | Catalyst System | Reaction Time | Key Limitations |
---|---|---|---|
Pre-2010 | NaOH only | ~24 hours | Low yield, side reactions |
Post-2010 | NaOH + Benzalkonium bromide | 4–6 hours | Requires precise temperature control |
This bromonitrile serves as a versatile carbon electrophile in organic synthesis, enabling C–C bond formations via alkylations or ring closures. Its primary industrial value lies in pharmaceutical manufacturing, where it is a key precursor to opioid receptor modulators like diphenoxylate and loperamide [6] [10]. The bromoethyl segment allows nucleophilic displacement by amines, while the nitrile group can be hydrolyzed to carboxylic acids or reduced to amines. Market analyses indicate that >60% of global production supplies drug manufacturing, with the remaining used in specialty chemical synthesis [4] [5]. Demand is projected to grow at a CAGR of 5–7% (2025–2033), driven by:
Table 3: Industrial Applications and Market Dynamics
Application Sector | Use Case | Market Share (2025E) | Growth Driver |
---|---|---|---|
Pharmaceutical Intermediates | Diphenoxylate, loperamide synthesis | 60% | Rising gastrointestinal drug demand |
Research & Development | Building block for drug discovery | 25% | Kinase inhibitor R&D |
Specialty Chemicals | Ionic liquid catalysts | 15% | Green chemistry initiatives |
Regional production is dominated by North America and Europe, though Asia-Pacific is growing rapidly due to lower manufacturing costs. Leading suppliers include Thermo Fisher Scientific, TCI, and Hairui Chemical, with 99% purity grades commanding premium pricing (e.g., $430/kg for GMP-grade) [4] [8] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7